molecular formula C25H25Cl2N5O4S B4140232 propan-2-yl 3-[({[5-({[(3,4-dichlorophenyl)carbonyl]amino}methyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

propan-2-yl 3-[({[5-({[(3,4-dichlorophenyl)carbonyl]amino}methyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B4140232
M. Wt: 562.5 g/mol
InChI Key: DCYYTOZWFAYNBF-UHFFFAOYSA-N
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Description

Isopropyl 3-({[(4-allyl-5-{[(3,4-dichlorobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate is a complex organic compound that features a triazole ring, a benzoate ester, and a dichlorobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 3-[({[5-({[(3,4-dichlorophenyl)carbonyl]amino}methyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.

    Attachment of the Dichlorobenzoyl Group: This step involves the acylation of the triazole ring with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Benzoate Ester: The benzoate ester is formed by esterification of the corresponding benzoic acid with isopropanol in the presence of a strong acid catalyst like sulfuric acid.

    Final Assembly: The final compound is assembled by coupling the triazole derivative with the benzoate ester under appropriate conditions, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step, high-efficiency purification techniques like recrystallization or chromatography, and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or alcohols.

    Reduction: Reduction reactions can target the triazole ring or the dichlorobenzoyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorobenzoyl group, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Epoxides or alcohols.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound could be used to study the interactions of triazole-containing molecules with biological targets. Its potential as a ligand for various enzymes or receptors could be explored.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The triazole ring is a common motif in many pharmaceuticals, and the dichlorobenzoyl group could impart specific biological activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of propan-2-yl 3-[({[5-({[(3,4-dichlorophenyl)carbonyl]amino}methyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating their function. The triazole ring could participate in hydrogen bonding or π-π interactions, while the dichlorobenzoyl group could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 3-({[(4-allyl-5-{[(3,4-dichlorobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate: can be compared with other triazole-containing compounds such as fluconazole or itraconazole, which are well-known antifungal agents.

    Other Benzoyl Derivatives: Compounds like benzoyl peroxide, which is used in acne treatment, share the benzoyl moiety but differ significantly in their overall structure and function.

Uniqueness

The uniqueness of propan-2-yl 3-[({[5-({[(3,4-dichlorophenyl)carbonyl]amino}methyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate lies in its combination of a triazole ring, a dichlorobenzoyl group, and a benzoate ester. This combination of functional groups provides a unique set of chemical properties and potential biological activities that are not commonly found in other compounds.

Properties

IUPAC Name

propan-2-yl 3-[[2-[[5-[[(3,4-dichlorobenzoyl)amino]methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25Cl2N5O4S/c1-4-10-32-21(13-28-23(34)16-8-9-19(26)20(27)12-16)30-31-25(32)37-14-22(33)29-18-7-5-6-17(11-18)24(35)36-15(2)3/h4-9,11-12,15H,1,10,13-14H2,2-3H3,(H,28,34)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYYTOZWFAYNBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)CNC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25Cl2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
propan-2-yl 3-[({[5-({[(3,4-dichlorophenyl)carbonyl]amino}methyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
propan-2-yl 3-[({[5-({[(3,4-dichlorophenyl)carbonyl]amino}methyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
propan-2-yl 3-[({[5-({[(3,4-dichlorophenyl)carbonyl]amino}methyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
propan-2-yl 3-[({[5-({[(3,4-dichlorophenyl)carbonyl]amino}methyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
propan-2-yl 3-[({[5-({[(3,4-dichlorophenyl)carbonyl]amino}methyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
propan-2-yl 3-[({[5-({[(3,4-dichlorophenyl)carbonyl]amino}methyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

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